

# Application Notes and Protocols for Labeling RNA with Psoralen-c2-CEP

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Psoralen-c 2 cep*

Cat. No.: *B15344156*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of RNA molecules with a psoralen derivative using Psoralen-c2-CEP phosphoramidite during solid-phase oligonucleotide synthesis. The subsequent photo-crosslinking of the labeled RNA to a complementary strand is also described. This method is a powerful tool for studying RNA-RNA interactions, RNA structure, and for the development of RNA-targeted therapeutics.

## Introduction

Psoralens are a class of naturally occurring heterocyclic compounds that can intercalate into the helical structure of nucleic acids.<sup>[1]</sup> Upon exposure to long-wavelength ultraviolet (UVA) light (365 nm), psoralens form covalent cyclobutane adducts with pyrimidine bases, primarily thymine and uracil.<sup>[1]</sup> This photo-crosslinking reaction can be used to "freeze" RNA-RNA duplexes, allowing for their study and manipulation.

Psoralen-c2-CEP is a phosphoramidite reagent designed for the incorporation of a psoralen moiety at the 5'-terminus of a synthetic RNA oligonucleotide. The C2 linker provides flexibility for the psoralen to intercalate into a target duplex. This method offers a site-specific and efficient way to introduce a photo-activatable crosslinker into an RNA molecule of interest.

## Mechanism of Psoralen-RNA Photo-crosslinking

The process of labeling and crosslinking RNA using Psoralen-c2-CEP involves two key stages:

- **Solid-Phase Synthesis:** The Psoralen-c2-CEP phosphoramidite is used as the final building block in a standard solid-phase RNA synthesis protocol. This results in an RNA oligonucleotide with a psoralen molecule tethered to its 5'-end.
- **Photo-crosslinking:** The purified 5'-psoralen-labeled RNA is hybridized to a target RNA molecule containing a complementary sequence. Upon irradiation with 365 nm UV light, the psoralen intercalates into the RNA duplex and forms a covalent bond with a pyrimidine base (uracil in RNA) on the opposing strand.<sup>[1]</sup>

The crosslink can be reversed by exposure to short-wavelength UV light (254 nm), which allows for the recovery of the individual RNA strands for further analysis.<sup>[2]</sup>

## Quantitative Data

The efficiency of psoralen-mediated RNA crosslinking can be influenced by several factors, including the psoralen derivative used, the concentration of the reagents, the duration and intensity of UV exposure, and the sequence context of the target site. The following tables summarize some reported quantitative data for psoralen crosslinking experiments.

Table 1: Comparison of Psoralen Derivatives for RNA Crosslinking

Psoralen Derivative	Key Feature	Reported Crosslinking Efficiency/Enrichment	Reference
Psoralen (unmodified)	Parent compound	Baseline efficiency	<sup>[1]</sup>
4'-aminomethyl-trioxsalen (AMT)	Increased water solubility	More efficient than unmodified psoralen	<sup>[3]</sup>
Amotosalen	High water solubility	~5.7-fold increase in crosslinked fragments compared to AMT	
Biotinylated Psoralen	Allows for affinity purification	Sensitivity increased from ~0.45 to ~0.75 in SPLASH method	<sup>[1]</sup>

Table 2: Typical Experimental Parameters and Outcomes

Parameter	Value	Outcome/Observation	Reference
UV Irradiation (Crosslinking)	365 nm	Induces cycloaddition and crosslink formation	[1]
UV Irradiation (Reversal)	254 nm	Reverses the cyclobutane adduct	[2]
Target Enrichment (miRNA)	N/A	20-fold enrichment of a miRNA target after crosslinking	[1][4]
RNA Integrity with Quencher	30 min irradiation at 254 nm with acridine orange	30% of RNA remains intact (vs. <0.5% without quencher)	[1]

## Experimental Protocols

This section provides a detailed protocol for the synthesis of a 5'-psoralen-labeled RNA oligonucleotide and its subsequent photo-crosslinking to a target RNA.

### Synthesis, Deprotection, and Purification of 5'-Psoralen-Labeled RNA

This protocol assumes familiarity with standard automated solid-phase oligonucleotide synthesis techniques.

Materials:

- Psoralen-c2-CEP phosphoramidite
- Standard RNA phosphoramidites (A, C, G, U) and synthesis reagents
- Controlled pore glass (CPG) solid support

- Deprotection solutions (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine 1:1)
- Desalting columns or HPLC system for purification

Protocol:

- Automated RNA Synthesis:
  - Program the DNA/RNA synthesizer with the desired RNA sequence.
  - In the final coupling cycle, use the Psoralen-c2-CEP phosphoramidite to incorporate the psoralen moiety at the 5'-terminus.
  - Follow the synthesizer's standard protocol for coupling, capping, and oxidation steps.
- Cleavage and Deprotection:
  - After synthesis, transfer the CPG support to a screw-cap vial.
  - Add the deprotection solution (e.g., AMA) to the vial.
  - Incubate at the recommended temperature and time to cleave the oligonucleotide from the support and remove the protecting groups. Note: Consult the technical specifications for the Psoralen-c2-CEP phosphoramidite for any specific deprotection requirements.
- Purification:
  - Purify the deprotected 5'-psoralen-labeled RNA using a suitable method such as desalting columns, polyacrylamide gel electrophoresis (PAGE), or reverse-phase high-performance liquid chromatography (RP-HPLC). The choice of method will depend on the desired purity and the length of the oligonucleotide.
- Quantification:
  - Determine the concentration of the purified 5'-psoralen-labeled RNA using UV-Vis spectrophotometry at 260 nm.

# Photo-crosslinking of 5'-Psoralen-Labeled RNA to Target RNA

## Materials:

- Purified 5'-psoralen-labeled RNA
- Purified target RNA
- Hybridization buffer (e.g., 1x PBS, or a buffer with desired salt concentration)
- UV crosslinker instrument (365 nm)
- Microcentrifuge tubes or a microplate

## Protocol:

- Hybridization:
  - In a microcentrifuge tube, combine the 5'-psoralen-labeled RNA and the target RNA in hybridization buffer. A molar ratio of 1:1 or a slight excess of the psoralen-labeled RNA is recommended.
  - Heat the mixture to 95°C for 2 minutes to denature any secondary structures.
  - Allow the mixture to cool slowly to room temperature to facilitate annealing of the complementary strands.
- UV Irradiation:
  - Place the tube or microplate in a UV crosslinker instrument.
  - Irradiate the sample with 365 nm UV light. The optimal irradiation time and energy will need to be determined empirically but a starting point is typically 15-30 minutes.[\[3\]](#)
- Analysis of Crosslinking Efficiency:

- The efficiency of the crosslinking reaction can be assessed by denaturing polyacrylamide gel electrophoresis (PAGE).
- Run a sample of the irradiated mixture alongside a non-irradiated control.
- The crosslinked RNA duplex will migrate slower than the individual single-stranded RNAs.
- The percentage of the crosslinked product can be quantified by densitometry of the gel bands.

## Reversal of Psoralen Crosslink

### Materials:

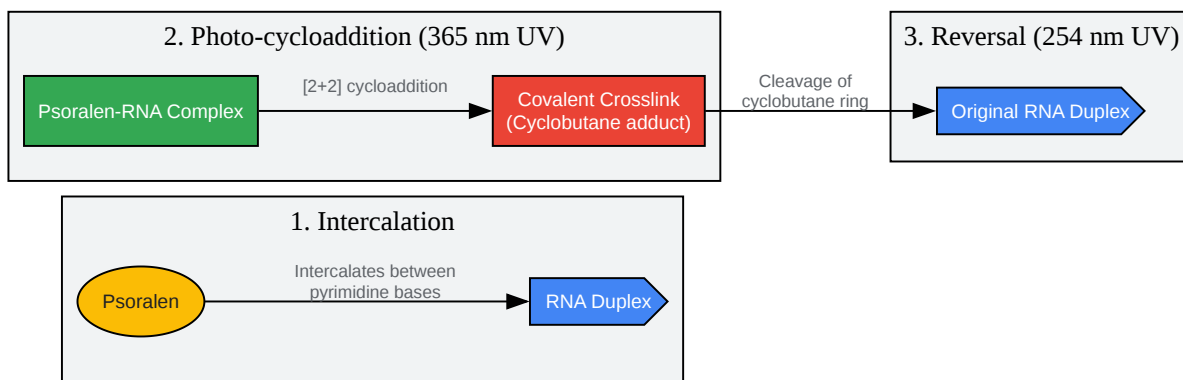
- Crosslinked RNA sample
- UV crosslinker instrument (254 nm)

### Protocol:

- UV Irradiation:
  - Place the tube containing the crosslinked RNA sample in a UV crosslinker.
  - Irradiate the sample with 254 nm UV light for 10-15 minutes.[\[3\]](#)
- Analysis of Reversal:
  - Analyze the irradiated sample by denaturing PAGE.
  - The disappearance of the higher molecular weight crosslinked band and the reappearance of the single-stranded RNA bands indicate successful reversal.

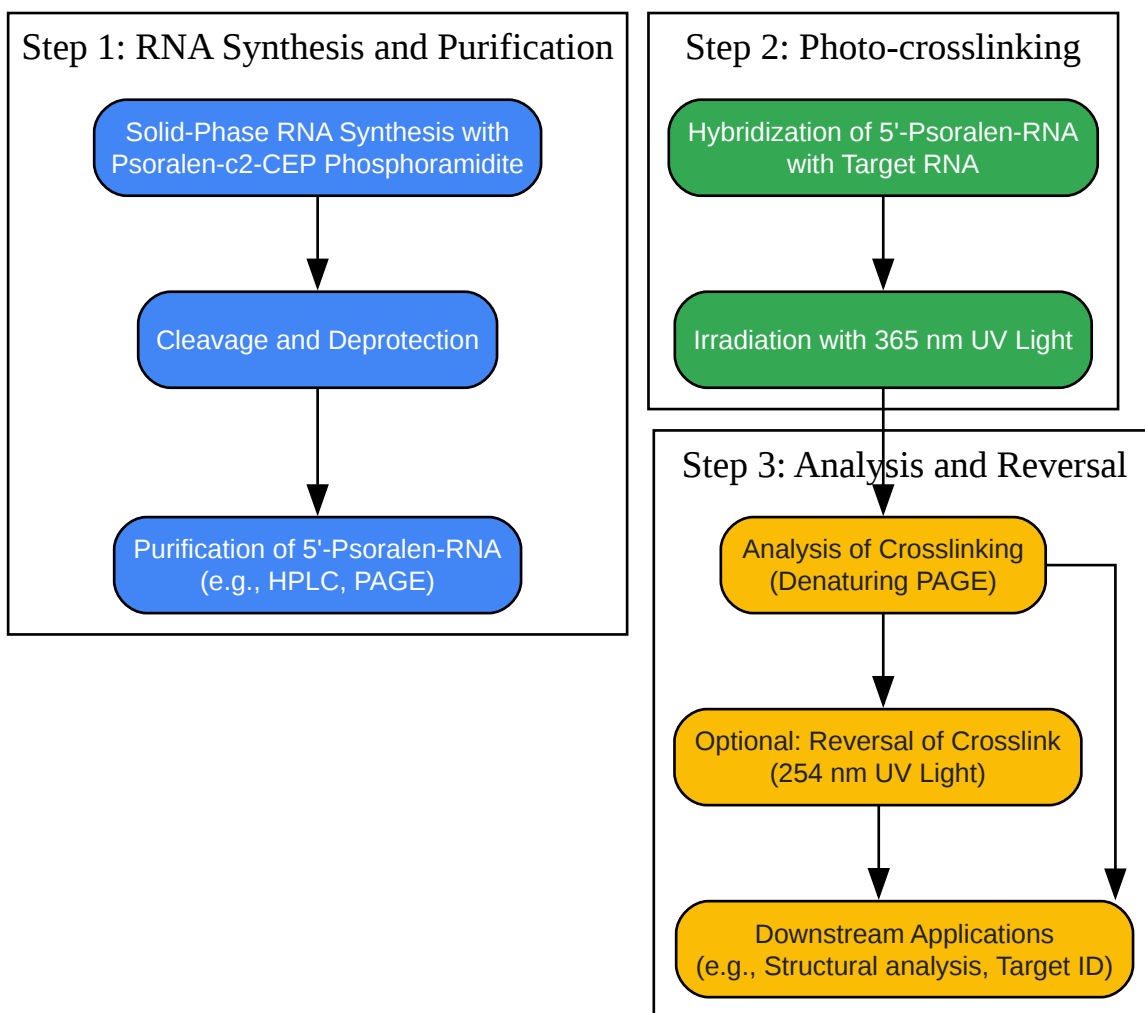
## Visualizations

## Signaling Pathway and Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: Mechanism of psoralen-mediated RNA photo-crosslinking and reversal.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]



- 3. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Labeling RNA with Psoralen-c2-CEP]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15344156#protocol-for-labeling-rna-with-psoralen-c-2-cep]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)